molecular formula C3H6O3 B8589539 Dricold ethanol CAS No. 478920-42-2

Dricold ethanol

Cat. No. B8589539
Key on ui cas rn: 478920-42-2
M. Wt: 90.08 g/mol
InChI Key: OSQPUMRCKZAIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04028401

Procedure details

O-Benzylhydroxylamine hydrochloride (15.0 g, 93.8 mMol) was dissolved in methanol (150 ml) and added to a solution of potassium hydroxide (5.27 g, 93.8 mMol) in methanol (50 ml). The resulting mixture was cooled, filtered, evaporated, dissolved in tetrahydrofuran (25 ml) and filtered as solution A. t-Butyloxycarbonyl glycine (16.4 g, 93.8 mMol) was dissolved in tetrahydrofuran (75 ml), triethylamine (13.2 ml, 93.8 mMol) added and the solution cooled to -10° C. with dry ice/ethanol. Iso-butyl chloroformate (12.2 ml, 93.8 mMol) was added and the solution stirred cold 2 minutes, before adding solution A dropwise. The mixture was stirred cold 1 hour and at room temperature 2 hours, filtered, evaporated, dissolved in ethyl acetate (100 ml), washed with water (3× 50 ml), dried over magnesium sulfate and evaporated to an oil.
Name
O-Benzylhydroxylamine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
13.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
12.2 mL
Type
reactant
Reaction Step Six
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:9][NH2:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[K+].[C:13]([O:17][C:18]([NH:20][CH2:21][C:22](O)=[O:23])=[O:19])([CH3:16])([CH3:15])[CH3:14].C(N(CC)CC)C.C(=O)=O.C(O)C.ClC(OCC(C)C)=O>CO.O1CCCC1>[C:13]([O:17][C:18]([NH:20][CH2:21][C:22]([NH:10][O:9][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:23])=[O:19])([CH3:16])([CH3:15])[CH3:14] |f:0.1,2.3,6.7|

Inputs

Step One
Name
O-Benzylhydroxylamine hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.27 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
16.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
13.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.C(C)O
Step Six
Name
Quantity
12.2 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Seven
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred cold 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in tetrahydrofuran (25 ml)
FILTRATION
Type
FILTRATION
Details
filtered as solution A
STIRRING
Type
STIRRING
Details
The mixture was stirred cold 1 hour and at room temperature 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (100 ml)
WASH
Type
WASH
Details
washed with water (3× 50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)NCC(=O)NOCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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